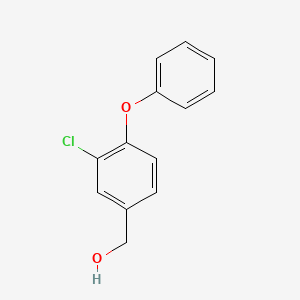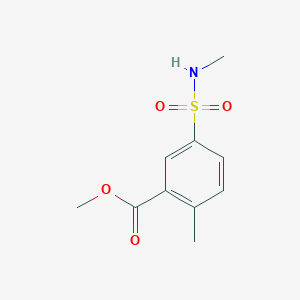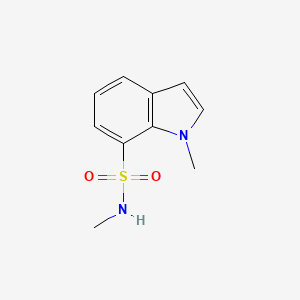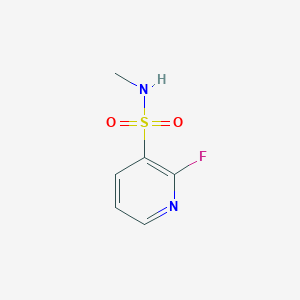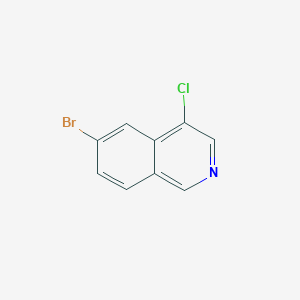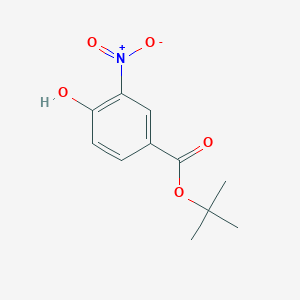![molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2](/img/structure/B6324904.png)
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of diketopyrrolopyrrole (DPP) monomer . It is also known as Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’]-terthiophene]-5,5’'-diyl] .
Synthesis Analysis
The synthesis of this compound involves electropolymerization of the bisthienyl-substituted diketopyrrolopyrrole monomer . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of this compound is C20H28N4O4 . The molecular weight is 388.5 g/mol . The structure is complex, with multiple functional groups and a large number of atoms .Chemical Reactions Analysis
This compound is used as a hole-transport material in perovskite solar cells . The charge separation time is similar to that of spiro-OMeTAD, but the amount of nongeminate recombination is different .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 105 Ų .Scientific Research Applications
- PBDTP-DTDPP , a polymeric hole-transport material based on this compound, has been investigated for use in perovskite solar cells (PSCs) .
- The hole mobility and energy levels of DPP-based polymers play a crucial role in PSCs and can also impact their performance in OFETs .
- Efficient hybrid solar cells have been developed using lead sulfide (PbS) nanocrystals and a narrow band gap polymer containing DPP units .
Organic Photovoltaics (Solar Cells)
Organic Field-Effect Transistors (OFETs)
Hybrid Solar Cells with Nanocrystals
Polymeric Solar Cells (PSCs)
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2,5-Di(2-C6C10)-3,6-di(thiophen-2-yl)-diketopyrrolopyrrole, is the hole-transport layer (HTL) in perovskite solar cells . The compound acts as a polymeric hole-transport material, facilitating the movement of positive charge carriers (holes) within the solar cell .
Mode of Action
The compound interacts with its target by enabling charge separation and recombination kinetics in the solar cell . It has been found to enable a similar charge separation time (<∼4.8 ps) to the spiro-OMeTAD, a commonly used hole transport material . The amount of nongeminate recombination is different . Specifically, the polymeric hole-transport layer (HTL) slows down the second-order recombination much less than spiro-OMeTAD .
Biochemical Pathways
The compound affects the pathway of charge transportation in solar cell devices . By interacting with the hole-transport layer, it influences the dynamics of charge separation and recombination, which are crucial processes in the conversion of light into electricity within the solar cell .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be loosely related to the compound’s behavior within the solar cell. The compound’s properties, such as its structure and electrical characteristics, impact its performance as a hole-transport material .
Result of Action
The result of the compound’s action is an improvement in the performance of perovskite solar cells . A solar cell with an optimized configuration using this compound as the hole-transport material showed a power conversion efficiency of 14.78% .
properties
IUPAC Name |
2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXCBVXJXFCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)


